プリンヌクレオシド

Purine nucleosides are fundamental building blocks in biochemistry and play a crucial role in the molecular mechanisms of cells. These compounds consist of purine bases (adenine or guanine) linked to ribose or deoxyribose sugars, forming adenosine, guanosine, or their respective deoxy analogs. Purine nucleosides serve as intermediates in the synthesis and degradation of nucleotides and are involved in various cellular processes such as energy transfer, gene expression regulation, and signal transduction.

In pharmacology, purine nucleosides have diverse applications. Adenosine is used to treat arrhythmias and hypertension due to its ability to inhibit certain types of heart muscle contraction. Additionally, certain analogs of adenosine and guanosine are being investigated for their potential in treating neurological disorders such as multiple sclerosis and Parkinson's disease. Furthermore, these nucleosides can be utilized in antiviral therapies by inhibiting viral replication or as immunomodulators to enhance immune responses against pathogens.

The study and application of purine nucleosides continue to advance our understanding of cellular metabolism and provide promising avenues for therapeutic intervention across multiple medical fields.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

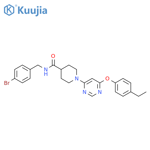

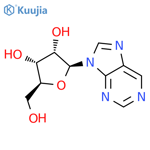

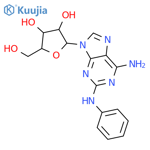

|

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide | 132628-16-1 | C18H19N5O6 |

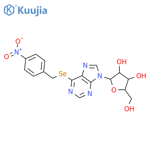

|

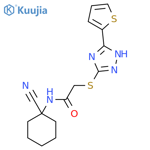

6-Thioxanthosine | 24386-76-3 | C10H12N4O5S |

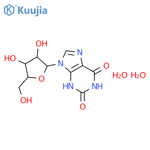

|

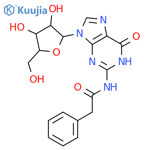

Nebularine | 550-33-4 | C10H12N4O4 |

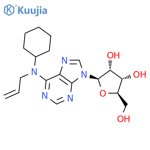

|

Adenosine,N-cyclohexyl-N-2-propenyl- (9CI) | 55611-38-6 | C19H27N5O4 |

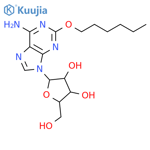

|

Adenosine,2-(hexyloxy)- | 50257-95-9 | C16H25N5O5 |

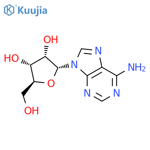

|

9-α-Adenosine | 5682-25-7 | C10H13N5O4 |

|

CV1808 | 53296-10-9 | C16H18N6O4 |

|

Se-(p-Nitrobenzyl)-6-selenoinosine | 40144-12-5 | C17H17N5O6Se |

|

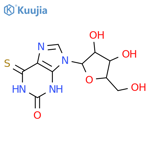

Xanthosine Dihydrate | 5968-90-1 | C10H16N4O8 |

|

2,3,5-Tri-O-acetyl-6-chloropurine-9-b-D-ribofuranoside (>90%) | 5987-73-5 | C16H17ClN4O7 |

関連文献

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

推奨される供給者

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品